molecular formula C10H9BrFNO2 B2976348 [3-(4-Bromo-3-fluoro-phenyl)-4,5-dihydro-isoxazol-5-yl]-methanol CAS No. 501939-46-4

[3-(4-Bromo-3-fluoro-phenyl)-4,5-dihydro-isoxazol-5-yl]-methanol

Cat. No. B2976348
CAS RN: 501939-46-4
M. Wt: 274.089
InChI Key: SBNGXSCCHPUWFR-UHFFFAOYSA-N
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Description

The compound appears to contain a bromo-fluoro-phenyl group and an isoxazole group. Bromo-fluoro-phenyl compounds are aromatic compounds containing a phenyl group that is substituted at one carbon with a bromine atom and at another carbon with a fluorine atom . Isoxazoles are compounds containing an isoxazole ring, which is a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bromo-fluoro-phenyl group and the isoxazole ring. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromo-fluoro-phenyl group and the isoxazole ring. The bromine and fluorine atoms are likely to be reactive due to their electronegativity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromo-fluoro-phenyl group and the isoxazole ring could affect properties such as polarity, solubility, and stability .

Scientific Research Applications

Catalysis in Organic Synthesis

One scientific research application of compounds similar to "[3-(4-Bromo-3-fluoro-phenyl)-4,5-dihydro-isoxazol-5-yl]-methanol" involves their use in catalytic processes for organic synthesis. For instance, sodium fluoride has been identified as an efficient catalyst for synthesizing 2,4-disubstituted 1,3-thiazoles and selenazoles, leveraging phenacyl bromides and thiourea/phenylthiourea/selenourea in aqueous methanol at ambient temperatures. This process results in analytically pure products with excellent yields in a very short time span, highlighting the potential role of similar compounds in facilitating organic reactions (Banothu et al., 2014).

Synthesis of Isoxazoles

Another application is in the synthesis of isoxazoles, where compounds akin to "this compound" could be utilized as intermediates or reactants. A study demonstrated the preparation of a series of isoxazoles bearing phenyl and 4'-hydroxy-styryl substituents at positions 3 and 5. The phenyl group of the styryl residue in these isoxazoles bears one or two fluorine substituents, indicating the versatility of such compounds in creating fluorinated isoxazole derivatives which are significant in drug discovery due to their potential pharmacological properties (Nieto et al., 2019).

Fluorescent and Colorimetric Sensing

Furthermore, compounds with structures similar to "this compound" have been investigated for their potential in fluorescent and colorimetric sensing. A study presented a phenyl thiadiazole-based Schiff base receptor for the turn-on fluorescent, colourimetric detection of Al3+ ions. This chemosensor displayed quick responses, excellent selectivity, and sensitivity towards Al3+ ions, showcasing the applicability of such compounds in the development of molecular sensors for metal ions, which is crucial for environmental monitoring and biomedical diagnostics (Manna et al., 2020).

Safety and Hazards

As with any chemical compound, handling “[3-(4-Bromo-3-fluoro-phenyl)-4,5-dihydro-isoxazol-5-yl]-methanol” would require appropriate safety measures. This might include avoiding inhalation, contact with skin and eyes, and using protective clothing, gloves, safety glasses, and a dust respirator .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used in the synthesis of other compounds, or in various industrial or scientific applications .

properties

IUPAC Name

[3-(4-bromo-3-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFNO2/c11-8-2-1-6(3-9(8)12)10-4-7(5-14)15-13-10/h1-3,7,14H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNGXSCCHPUWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CC(=C(C=C2)Br)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Bromo-3-fluoro-benzaldehyde oxime (55.7 g, 265.3 mmol) and ally alcohol (44 ml) were added to tetrahydrofuran (300 ml) and then bleach (1791 ml) was added. The reaction was stirred for four hours followed by extraction with tetrahydrofuran (2×200 ml). The organic layers were combined, dried over sodium sulfate, and concentrated in vacuo to give the desired product (66 g).
Name
4-Bromo-3-fluoro-benzaldehyde oxime
Quantity
55.7 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

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